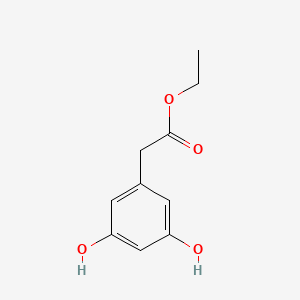
Ethyl 2-(3,5-dihydroxyphenyl)acetate
Cat. No. B8495578
M. Wt: 196.20 g/mol
InChI Key: IDZMZHPTOBCJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05232948
Procedure details


To a solution of ethyl 3,5-dimethoxyphenylacetate (11.0 g, 52,32 mmol) in 200 ml of CH2Cl2 is added 75 ml (25 mmol, 1.4 eq) of 1.0M BBr3 in CH2Cl2. This is then refluxed for 36 hours. The mixture is concentrated in vacuo, then partitioned between EtOAc and HCl. The organics are dried (MgSO4) and concentrated in vacuo. This is then redissolved in EtOH and HCl is bubbled in for 5 minutes and then stirred overnight at room temperature. The mixture is concentrated in vacuo, then partitioned between EtOAc and saturated NaHCO3 solution. The organics are dried (MgSO4) and concentrated in vacuo. This is then chromatographed using silica gel and eluted with Et2O. The filtrate is concentrated in vacuo to obtain ethyl 3,5-dihydroxyphenylacetate which is confirmed by NMR and used directly in the next step.




Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[C:7]([O:9]C)[CH:8]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[C:7]([OH:9])[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This is then refluxed for 36 hours
|
|
Duration
|
36 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between EtOAc and HCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics are dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This is then redissolved in EtOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
HCl is bubbled in for 5 minutes
|
|
Duration
|
5 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between EtOAc and saturated NaHCO3 solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics are dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This is then chromatographed
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with Et2O
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C=C(C1)O)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
